tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound with significant relevance in chemical synthesis and pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 227.3 g/mol. The compound is classified as a carboxylate ester, specifically an azabicyclic compound, which indicates the presence of a nitrogen atom in a bicyclic structure.
The synthesis of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be represented using various structural formulas:
O=C(N1[C@](C2)([H])C[C@@H](CO)[C@]2([H])C1)OC(C)(C)CThis notation encapsulates the arrangement of atoms within the molecule, highlighting its stereochemistry.
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can participate in various chemical reactions:
The mechanism of action for this compound primarily revolves around its interactions within biological systems:
Relevant data can include boiling point (not specified), melting point (not specified), and specific reactivity profiles based on experimental conditions.
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2